5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Triazole compounds, such as “5-Bromo-2-ethyltriazole-4-carbaldehyde”, are known for their ability to bind with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Biochemical Pathways
Triazole derivatives have been shown to impact a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the bromination of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction Reactions: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution Reactions: Products such as 5-amino-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde.
Oxidation Reactions: 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction Reactions: 5-bromo-2-ethyl-2H-1,2,3-triazole-4-methanol.
Scientific Research Applications
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials, which have applications in electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-bromo-2-ethyl-2H-1,2,3-triazole-4-methanol
- 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
Uniqueness
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Properties
IUPAC Name |
5-bromo-2-ethyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWFQHULIDLVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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